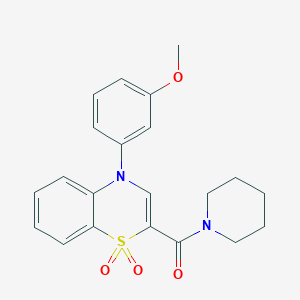

4-(3-methoxyphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Descripción

4-(3-Methoxyphenyl)-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine-derived compound characterized by a 1,1-dione core, a 3-methoxyphenyl substituent at position 4, and a piperidine-1-carbonyl group at position 2.

Propiedades

IUPAC Name |

[4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-27-17-9-7-8-16(14-17)23-15-20(21(24)22-12-5-2-6-13-22)28(25,26)19-11-4-3-10-18(19)23/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODSIDDCGJVCFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzothiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Piperidine Moiety: This step may involve the reaction of the benzothiazine core with piperidine derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzothiazine core.

Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, benzothiazine derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Medicine

Medicinally, compounds similar to 4-(3-methoxyphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione are investigated for their potential therapeutic effects, including anti-cancer, anti-viral, and neuroprotective activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including polymers and dyes, due to their unique chemical properties.

Mecanismo De Acción

The mechanism of action of 4-(3-methoxyphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione would depend on its specific biological target. Generally, benzothiazine derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. These interactions can modulate biological pathways, leading to the observed effects.

Comparación Con Compuestos Similares

Structural Analysis

The compound shares a 1λ⁶,4-benzothiazine-1,1-dione backbone with several analogs, differing in substituent patterns:

²Estimated based on structural analogs. ³Chloro and ethyl groups increase molecular weight compared to the target compound.

Key Structural Differences :

- Substituent Diversity : The target compound’s 3-methoxyphenyl and piperidine-1-carbonyl groups contrast with the dimethoxybenzoyl group in , the chloro-ethylphenyl in , and the sulfanyl-chloro-fluorobenzyl in . These variations influence electronic and steric properties.

- Backbone Modifications : While all analogs retain the benzothiazine-1,1-dione core, substituent positions (e.g., 2- vs. 3-position) dictate spatial interactions with biological targets.

Physicochemical Properties

- Solubility: The target compound’s methoxyphenyl and piperidine groups likely enhance lipophilicity compared to ’s polar dimethoxybenzoyl group.

- Molecular Weight : At ~420–440 g/mol, the target compound falls within the "drug-like" range (200–500 g/mol), similar to (451.49 g/mol) but larger than (355.84 g/mol). Higher molecular weight in and may affect bioavailability.

Pharmacological Activity

While direct pharmacological data for the target compound are absent, structural analogs provide insights:

- Piperidine-1-carbonyl Group : Present in both the target compound and , this moiety is associated with enhanced binding to CNS targets (e.g., serotonin or dopamine receptors) due to its ability to form hydrogen bonds and occupy hydrophobic pockets .

- Methoxy Groups : The 3-methoxyphenyl substituent in the target compound and may improve metabolic stability compared to ’s halogenated benzyl group, which could undergo dehalogenation or oxidative metabolism .

Actividad Biológica

The compound 4-(3-methoxyphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, summarizing key research findings and presenting relevant data tables.

- IUPAC Name : 4-(3-methoxyphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

- Molecular Formula : C21H20N2O5S

- Molecular Weight : 412.5 g/mol

Biological Activity Overview

Research indicates that compounds within the benzothiazine class exhibit a variety of biological activities, including:

- Cytotoxicity against cancer cells

- Neuroprotective effects

- Antimicrobial properties

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of benzothiazine derivatives on various cancer cell lines. For instance, compounds structurally related to 4-(3-methoxyphenyl)-2-(piperidine-1-carbonyl)-4H-benzothiazine have shown significant potency against colon cancer cells (HCT116 and HT29) with IC50 values often below 4 µM .

Table 1: Cytotoxicity Data of Related Compounds

| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 2a | HCT116 | <1 | High |

| 2b | HT29 | <1 | High |

| 3a | Ca9-22 | <0.5 | Moderate |

| 3b | HSC-2 | <0.7 | Moderate |

The mechanism by which these compounds exert their cytotoxic effects is believed to involve:

- Disruption of mitochondrial membrane potential , leading to apoptosis in cancer cells .

- Inhibition of key cellular pathways involved in proliferation and survival.

Case Studies

Several studies have explored the effectiveness of benzothiazine derivatives in preclinical models:

-

Study on Colon Cancer Cells :

- A series of compounds were synthesized and tested against HCT116 and HT29 cells.

- Results indicated that modifications to the piperidine moiety significantly enhanced cytotoxicity.

-

Neuroprotective Effects :

- In models of neurodegeneration, certain derivatives demonstrated protective effects against oxidative stress-induced neuronal damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.